4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
CAS No.: 858770-75-9
Cat. No.: VC5631496
Molecular Formula: C21H18O4
Molecular Weight: 334.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858770-75-9 |
|---|---|
| Molecular Formula | C21H18O4 |
| Molecular Weight | 334.371 |
| IUPAC Name | 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13(3)12(2)8-15(16)18/h5-11H,4H2,1-3H3 |
| Standard InChI Key | NKVNUGWGRSRNTO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The molecule comprises a coumarin (chromen-2-one) core fused to a benzofuran moiety. Key features include:
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Coumarin core: A 2H-chromen-2-one system with methyl groups at positions 6 and 7.
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Benzofuran substituent: Attached at position 4 of the coumarin, featuring an ethoxy group at position 7 of the benzofuran ring .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈O₄ | |
| Molecular Weight | 334.37 g/mol | |
| IUPAC Name | 4-(7-ethoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |
| SMILES | CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)C |
Nomenclature Discrepancies
A critical inconsistency exists in the literature regarding methyl group positions:
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PubChem (CID 908012) lists "7,8-dimethyl" , while VulcanChem specifies "6,7-dimethyl".
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Resolution: Coumarin numbering begins at the oxygen atom (position 1), making the adjacent carbon position 2. Thus, the methyl groups reside at positions 6 and 7 in the user-specified compound, aligning with VulcanChem’s designation. This discrepancy likely arises from alternate numbering conventions in chemical databases.
Synthetic Approaches
Claisen-Schmidt Condensation
Analogous coumarin-benzofuran hybrids are synthesized via:
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Chalcone formation: Base-catalyzed condensation of acetylated coumarins with aromatic aldehydes .
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Cyclization: Microwave-assisted reaction with 1-bromo-3,3-dimethylbutan-2-one under basic conditions .
Table 2: Hypothesized Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chalcone formation | KOH/EtOH, reflux | ~75% |
| 2 | Cyclization | MW irradiation, 320 W, 3 min | ~90% |
While the exact protocol for this compound remains unpublished, its structural similarity to furochromanones suggests adaptability of established methods .
Physicochemical Properties
Spectral Characterization
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IR: Expected peaks near 1740 cm⁻¹ (coumarin C=O) and 1625 cm⁻¹ (benzofuran C=C) .
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¹H NMR: Anticipated signals at δ 1.4 ppm (ethoxy CH₃), δ 2.3–2.5 ppm (coumarin CH₃), and δ 6.2–7.8 ppm (aromatic protons) .
Future Research Directions
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